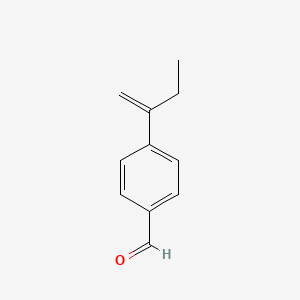

4-(But-1-en-2-yl)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

682748-19-2 |

|---|---|

Molecular Formula |

C11H12O |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

4-but-1-en-2-ylbenzaldehyde |

InChI |

InChI=1S/C11H12O/c1-3-9(2)11-6-4-10(8-12)5-7-11/h4-8H,2-3H2,1H3 |

InChI Key |

XSLKVHNWHHJAGI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C)C1=CC=C(C=C1)C=O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 but 1 En 2 Yl Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group, a carbonyl functionality, is a primary site for nucleophilic attack and condensation reactions. Its reactivity is influenced by the electronic properties of the aromatic ring and the butenyl substituent.

Condensation Reactions: Knoevenagel, Claisen-Schmidt, and Aldol (B89426) Condensations

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com For 4-(but-1-en-2-yl)benzaldehyde, this provides a pathway to synthesize various α,β-unsaturated compounds. The reaction proceeds through a nucleophilic addition of the active hydrogen compound to the carbonyl group, followed by dehydration. wikipedia.orgsigmaaldrich.com The choice of catalyst and reaction conditions, such as the use of benign amines or ammonium (B1175870) salts in solvent-free conditions, can influence the reaction's efficiency and environmental impact. tue.nl

Claisen-Schmidt Condensation: As a variation of the aldol condensation, the Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen, like this compound. wikipedia.orgpraxilabs.com This crossed aldol reaction is typically base-catalyzed and leads to the formation of β-hydroxy carbonyl compounds, which can then dehydrate to yield α,β-unsaturated ketones. praxilabs.comnih.gov The reaction of this compound with a ketone, for instance, would produce a chalcone-like structure. The use of solid bases like sodium hydroxide (B78521) in the absence of a solvent has been shown to give quantitative yields for similar reactions. wikipedia.org

Aldol Condensation: In a mixed aldol reaction, this compound, which cannot form an enolate ion, can react with an enolizable aldehyde or ketone. libretexts.org To avoid a complex mixture of products, the reaction conditions must be carefully controlled. libretexts.org For example, using a strong base to selectively deprotonate the more acidic carbonyl partner can lead to a single desired product. libretexts.org The industrial synthesis of fragrances like Lilial® often employs a crossed-aldol condensation between a substituted benzaldehyde (B42025) and propanal. psu.edu

Table 1: Condensation Reactions of Aromatic Aldehydes

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Knoevenagel Condensation | Aromatic aldehyde, Active methylene compound | Weak base (e.g., piperidine, ammonium salts) | α,β-unsaturated compound |

| Claisen-Schmidt Condensation | Aromatic aldehyde, Ketone/Aldehyde with α-H | Base (e.g., NaOH, KOH) | α,β-unsaturated ketone (chalcone) |

| Aldol Condensation (Mixed) | Aromatic aldehyde, Enolizable aldehyde/ketone | Base or Acid | β-hydroxy carbonyl, then α,β-unsaturated carbonyl |

Nucleophilic Additions and Subsequent Transformations (e.g., Formation of Imine, Oxime, Hydrazone Derivatives)

Imine Formation: Primary amines react with aldehydes like this compound to form imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The reaction can be catalyzed by acid and is often reversible. masterorganicchemistry.com Various methods have been developed for imine synthesis, including reactions in aqueous media without a catalyst under mild conditions. researchgate.net

Oxime Formation: The reaction of this compound with hydroxylamine (B1172632) yields an oxime. wikipedia.orgbyjus.com This reaction is a condensation process where a molecule of water is eliminated. wikipedia.org The formation of oximes from aryl aldehydes can be achieved with high efficiency in mineral water at room temperature, offering an economical and environmentally friendly synthetic route. ias.ac.in The presence of electron-donating or withdrawing groups on the aromatic ring can affect the reaction time and yield. ias.ac.in

Hydrazone Formation: Hydrazones are synthesized through the condensation reaction of an aldehyde with a hydrazide. nih.govnih.gov For this compound, this would involve reacting it with a suitable hydrazide, such as isonicotinic hydrazide or aminobenzoic acid hydrazide, often in a solvent like methanol (B129727) or ethanol (B145695). nih.gov These reactions are fundamental in medicinal chemistry for creating compounds with a broad spectrum of biological activities. nih.gov

Table 2: Formation of Imine, Oxime, and Hydrazone Derivatives from Aromatic Aldehydes

| Derivative | Reagent | Key Features of Formation |

| Imine (Schiff Base) | Primary Amine | Nucleophilic addition followed by dehydration; can be acid-catalyzed. masterorganicchemistry.com |

| Oxime | Hydroxylamine | Condensation reaction eliminating water; can be performed in green solvents like mineral water. wikipedia.orgias.ac.in |

| Hydrazone | Hydrazide | Condensation reaction, often in an alcohol solvent. nih.govnih.gov |

Oxidation Pathways to Carboxylic Acids and Reduction Pathways to Alcohols

Oxidation to Carboxylic Acids: The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-(but-1-en-2-yl)benzoic acid. A variety of oxidizing agents can be employed for this transformation. Green methods include using molecular oxygen as the oxidant, catalyzed by N-hydroxyphthalimide (NHPI), which avoids the need for transition metals or hazardous oxidants. organic-chemistry.org Other methods involve the use of reagents like sodium perborate (B1237305) in acetic acid or hydrogen peroxide with a catalyst. organic-chemistry.org Anaerobic oxidation under hydrothermal conditions using iron(III) nitrate (B79036) has also been reported as an effective method. nih.gov

Reduction to Alcohols: The reduction of the aldehyde group yields the corresponding primary alcohol, [4-(but-1-en-2-yl)phenyl]methanol. This can be achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is another effective method for the reduction of aldehydes to alcohols.

Acetal (B89532) and Other Protecting Group Formations

To perform reactions selectively on the butenyl side chain without affecting the aldehyde, the aldehyde group can be protected. Acetals are common protecting groups for aldehydes. chemistrysteps.com They are formed by reacting the aldehyde with an alcohol or a diol in the presence of an acid catalyst. researchgate.net The formation of a cyclic acetal using a diol, often with azeotropic removal of water using a Dean-Stark apparatus, is a common and effective method. researchgate.net These acetals are stable under neutral to strongly basic conditions, allowing for a wide range of subsequent reactions. libretexts.org Deprotection to regenerate the aldehyde is typically achieved by treatment with aqueous acid. organic-chemistry.org

Reactivity of the Butenyl Side Chain

The butenyl side chain, with its carbon-carbon double bond, is susceptible to electrophilic addition reactions.

Electrophilic Addition Reactions to the Alkene Moiety (e.g., Halogenation, Hydrohalogenation, Hydration)

Halogenation: The double bond in the butenyl group can undergo halogenation, for instance, with bromine (Br₂) or chlorine (Cl₂). This reaction proceeds via an electrophilic addition mechanism. tib.eu In contrast to the electrophilic substitution on the benzene (B151609) ring which requires a Lewis acid catalyst, the addition to the alkene can often occur directly. masterorganicchemistry.com It is also possible for halogenation to occur at the benzylic position via a free-radical mechanism, especially under UV light or with reagents like N-bromosuccinimide (NBS). libretexts.orgstudymind.co.uk

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the butenyl double bond follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. This regioselectivity is due to the formation of the more stable carbocation intermediate.

Hydration: Acid-catalyzed hydration of the butenyl double bond will also follow Markovnikov's rule, leading to the formation of an alcohol. This reaction involves the addition of a water molecule across the double bond.

Cycloaddition Reactions Involving the Alkene

The alkene portion of this compound, structurally analogous to a substituted styrene (B11656), can participate as a 2π-electron component (a dienophile) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wvu.edu The Diels-Alder reaction is a powerful and atom-economical method for forming six-membered rings through the concerted interaction of a conjugated diene and a dienophile. wvu.eduorganic-chemistry.org

The reactivity of the dienophile is significantly influenced by its electronic properties. The reaction is generally facilitated by the presence of electron-withdrawing groups on the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), enhancing the orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.org In this compound, the benzaldehyde moiety acts as an electron-withdrawing group due to the mesomeric and inductive effects of the formyl group (-CHO). This deactivates the aromatic ring towards electrophilic substitution but enhances the electrophilicity and, consequently, the reactivity of the appended alkene as a dienophile in normal-demand Diels-Alder reactions. masterorganicchemistry.com

The reaction of this compound with various dienes would be expected to yield substituted cyclohexene (B86901) derivatives. Due to the substitution pattern of the dienophile, these reactions can lead to the formation of regioisomers and stereoisomers. For instance, reaction with an unsymmetrical diene like isoprene (B109036) could yield two different regioisomers.

Table 1: Potential Diels-Alder Reactions and Expected Products

| Diene | Dienophile | Expected Product(s) |

|---|---|---|

| 1,3-Butadiene | This compound | 4-(4-Methylcyclohex-3-en-1-yl)benzaldehyde |

| Cyclopentadiene | This compound | 4-(5-Methylbicyclo[2.2.1]hept-5-en-2-yl)benzaldehyde (endo/exo isomers) wvu.edu |

| Isoprene | This compound | 4-(1,4-Dimethylcyclohex-3-en-1-yl)benzaldehyde and 4-(2,4-Dimethylcyclohex-3-en-1-yl)benzaldehyde |

This table is illustrative and based on established principles of Diels-Alder reactivity.

Hydroacylation Reactions

Hydroacylation is an atom-economical process that involves the addition of an aldehyde's C-H bond across an alkene or alkyne, typically catalyzed by transition metals like rhodium, nickel, or cobalt, to form ketones. rsc.orgorganic-chemistry.org The intermolecular hydroacylation of an alkene with an aldehyde that lacks a coordinating group, such as this compound, is a significant challenge in synthetic chemistry. rsc.org Such reactions are often plagued by competing side reactions like decarbonylation of the aldehyde. nih.gov

Modern advancements have led to the development of robust rhodium catalysts that can facilitate these challenging transformations. nih.gov These catalysts often employ specific phosphine (B1218219) ligands that stabilize the catalytic intermediates and promote the desired hydroacylation pathway over decarbonylation. rsc.orgnih.gov For the hydroacylation of this compound, a cationic rhodium(I) complex with a bidentate phosphine ligand would likely be employed. acs.orgacs.orgnih.gov

The general mechanism for a rhodium-catalyzed hydroacylation involves several key steps:

Oxidative addition of the aldehyde C-H bond to the Rh(I) center to form a rhodium(III)-hydride intermediate.

Coordination of the alkene to the rhodium center.

Insertion of the alkene into the rhodium-hydride bond (hydrometallation).

Reductive elimination of the resulting ketone product, regenerating the active Rh(I) catalyst. nih.gov

While direct intermolecular hydroacylation of this compound itself is not widely reported, related transformations suggest its feasibility with appropriate catalyst design. acs.orgacs.org

Table 2: Representative Catalytic Systems for Intermolecular Hydroacylation

| Catalyst System | Substrate Type | Key Features |

|---|---|---|

| [Rh(DPEphos)]+ | Aldehydes and alkenes | Hemilabile ligand provides stability but moderate activity. nih.gov |

| [Rh(R₂PCH₂PR₂)(η⁶-C₆H₅F)][BArF₄] | β-substituted aldehydes and internal alkenes | Small bite-angle ligands improve catalyst activity and stability. rsc.org |

| Cationic Rh(I)/Josiphos ligand | α-Ketoamides and aliphatic aldehydes | Enables enantioselective intermolecular ketone hydroacylation. acs.orgescholarship.org |

Polymerization and Oligomerization Mechanisms of the Alkene

The alkene functionality in this compound, being structurally similar to α-methylstyrene, makes it a potential monomer for polymerization reactions. Both radical and cationic mechanisms can be considered for its polymerization or oligomerization.

Cationic Polymerization: The presence of the electron-donating phenyl group (despite the deactivating formyl group) can stabilize a carbocation formed at the benzylic position, making the monomer susceptible to cationic polymerization. This process is typically initiated by Lewis acids (e.g., BF₃, AlCl₃, FeCl₃) in the presence of a proton source (co-initiator) like water. rsc.orgbohrium.com

Initiation: The initiator generates a carbocation which then attacks the double bond of the monomer.

Propagation: The newly formed carbocationic center of the monomer adds to another monomer molecule, extending the polymer chain.

Termination: The chain growth is terminated by processes such as rearrangement, chain transfer, or combination with a counter-ion.

The aldehyde group would need to be stable under the acidic conditions, or protected, to prevent side reactions.

Radical Polymerization: Radical polymerization is another viable pathway, initiated by the decomposition of a radical initiator like azoisobutyronitrile (AIBN) or benzoyl peroxide. libretexts.org Benzaldehyde derivatives themselves have also been explored as organic photocatalysts for controlled radical polymerizations. researchgate.netrsc.org

Initiation: A radical from the initiator adds to the alkene, forming a stable benzylic radical. libretexts.org

Propagation: The benzylic radical attacks another monomer, propagating the chain.

Termination: The polymerization ceases when two growing radical chains combine or disproportionate. libretexts.org

The resulting polymer, poly(this compound), would feature a polystyrene-like backbone with pendant benzaldehyde groups, offering further opportunities for post-polymerization modification.

Detailed Mechanistic Studies of Key Transformations

While specific, in-depth mechanistic studies exclusively on this compound are not extensively documented in readily available literature, the mechanisms of its principal reactions can be inferred from well-established models for analogous systems.

Mechanism of the Diels-Alder Reaction: The Diels-Alder reaction is understood to proceed through a concerted, pericyclic mechanism. wvu.edu This means it occurs in a single step through a cyclic transition state without the formation of any intermediates. The reaction is thermally allowed and governed by orbital symmetry rules, specifically a [π4s + π2s] cycloaddition. organic-chemistry.org The stereochemistry of the reactants is maintained in the product. For this compound reacting with a cyclic diene, the formation of endo and exo products is possible, with the endo product often favored under kinetic control due to secondary orbital interactions. organic-chemistry.org

Mechanism of Cationic Polymerization: Detailed studies on the cationic polymerization of similar monomers, like isobutylene (B52900) and other 1,3-dienes, highlight the complexity of the process. rsc.org The initiation by a Lewis acid/co-initiator system generates a carbocation that initiates the polymer chain. The propagation involves the repeated addition of monomer units to the growing cationic chain end. Chain transfer and termination events are competing reactions that limit the molecular weight of the final polymer. For a monomer like this compound, the stability of the tertiary, benzylic carbocation formed during propagation would be a key factor driving the polymerization forward.

Spectroscopic Characterization and Structural Elucidation of 4 but 1 En 2 Yl Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing a detailed map of the proton and carbon frameworks. For 4-(but-1-en-2-yl)benzaldehyde, a combination of one- and two-dimensional NMR techniques offers a complete assignment of its complex structure.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the various proton environments within the molecule. The aldehydic proton characteristically appears as a singlet in the downfield region, typically around 9.9-10.0 ppm, due to the strong deshielding effect of the adjacent carbonyl group. The aromatic protons on the benzene (B151609) ring typically exhibit a pair of doublets, characteristic of a 1,4-disubstituted pattern. The protons ortho to the aldehyde group are expected to resonate further downfield (around 7.8-7.9 ppm) compared to the protons ortho to the butenyl substituent (around 7.4-7.5 ppm) due to the electron-withdrawing nature of the formyl group.

The butenyl substituent gives rise to a set of signals in the aliphatic and vinylic regions of the spectrum. The methyl protons of the butenyl group would appear as a singlet around 2.1-2.2 ppm. The two geminal vinylic protons are non-equivalent and would each appear as a singlet, typically in the range of 5.0-5.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehydic-H | 9.95 | s |

| Aromatic-H (ortho to CHO) | 7.85 | d |

| Aromatic-H (ortho to butenyl) | 7.45 | d |

| Vinylic-H | 5.40 | s |

| Vinylic-H | 5.15 | s |

| Methyl-H | 2.15 | s |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a definitive count of the non-equivalent carbon atoms and offers valuable information about their chemical environment. The aldehydic carbon is the most deshielded, appearing at a characteristic chemical shift of approximately 192 ppm. The quaternary carbon of the butenyl group attached to the aromatic ring would resonate around 148 ppm, while the vinylic methylene (B1212753) carbon would be found near 115 ppm. The methyl carbon of the butenyl group would appear in the upfield region, around 22 ppm.

The aromatic carbons exhibit a pattern consistent with a 1,4-disubstituted benzene ring. The carbon atom to which the aldehyde group is attached (C1) would be found around 137 ppm. The carbons ortho and meta to the aldehyde group would have distinct chemical shifts, typically around 130 ppm and 129 ppm, respectively. The carbon atom bearing the butenyl substituent (C4) would resonate at approximately 140 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 192.1 |

| C-Ar (ipso, attached to butenyl) | 148.5 |

| C-Ar (ipso, attached to CHO) | 136.5 |

| C-Ar (ortho to CHO) | 130.0 |

| C-Ar (ortho to butenyl) | 126.5 |

| C (quaternary, butenyl) | 143.0 |

| CH₂ (vinylic) | 115.0 |

| CH₃ (butenyl) | 21.5 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Information

Two-dimensional NMR experiments are instrumental in confirming the structural assignments made from 1D spectra and in elucidating the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between coupled protons. For instance, it would show a correlation between the aromatic protons on adjacent carbons, confirming their ortho relationship. It would not, however, show correlations for the isolated singlet protons of the aldehyde, methyl, and vinylic groups. libretexts.orglibretexts.orgcolumbia.educsbsju.eduyoutube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. libretexts.orgustc.edu.cnwikipedia.orguvic.ca An HMQC/HSQC spectrum would definitively link the proton signals to their corresponding carbon signals in Table 1 and Table 2. For example, the aldehydic proton signal at ~9.95 ppm would show a cross-peak with the aldehydic carbon signal at ~192.1 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. ustc.edu.cnlibretexts.orgcore.ac.uk HMBC is crucial for piecing together the molecular fragments. Key correlations would include the aldehydic proton showing a cross-peak to the C1 aromatic carbon, and the methyl protons of the butenyl group showing correlations to the quaternary and vinylic carbons of the same group, as well as to the C4 aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. nanalysis.comlibretexts.orgcolumbia.edulibretexts.orgyoutube.com For this compound, NOESY could reveal through-space interactions between the methyl protons of the butenyl group and the adjacent aromatic protons, helping to confirm the orientation of the substituent.

Vibrational Spectroscopy Analysis for Functional Group Identification

Vibrational spectroscopy, including infrared and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy

The ATR-FTIR spectrum of this compound would be characterized by several key absorption bands that confirm the presence of its principal functional groups. youtube.comresearchgate.netresearchgate.netnih.govnih.gov A strong, sharp band corresponding to the C=O stretching vibration of the aldehyde would be prominent in the region of 1700-1710 cm⁻¹. The C-H stretching vibration of the aldehyde group would likely appear as a pair of weak to medium bands around 2820 and 2720 cm⁻¹.

Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring would appear in the 1600-1450 cm⁻¹ region. The C=C stretching of the butenyl group would also be expected in this region, likely around 1645 cm⁻¹. The out-of-plane C-H bending vibrations of the substituted benzene ring would give rise to characteristic bands in the 900-690 cm⁻¹ region, providing further evidence for the substitution pattern.

Table 3: Characteristic ATR-FTIR Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~3050 | Aromatic C-H Stretch |

| ~2920 | Aliphatic C-H Stretch |

| ~2820, ~2720 | Aldehydic C-H Stretch |

| ~1705 | Aldehydic C=O Stretch |

| ~1645 | Alkenyl C=C Stretch |

| ~1600, ~1480 | Aromatic C=C Stretch |

| ~830 | p-Disubstituted Benzene C-H Bend |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. researchgate.netmdpi.comnih.govscielo.org.mxresearchgate.net The FT-Raman spectrum of this compound would be expected to show a strong band for the C=C stretching of the butenyl group around 1645 cm⁻¹ due to its non-polar nature. The aromatic ring vibrations would also be prominent, particularly the ring breathing mode around 1000 cm⁻¹. The C=O stretch of the aldehyde, while strong in the IR, would be weaker in the Raman spectrum. The symmetric stretching of the C-C bonds would also be visible in the fingerprint region.

Table 4: Characteristic FT-Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~3060 | Aromatic C-H Stretch |

| ~1645 | Alkenyl C=C Stretch (strong) |

| ~1605 | Aromatic Ring Stretch |

| ~1000 | Aromatic Ring Breathing |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS, HRMS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, we can anticipate a molecular ion peak corresponding to its molecular formula, C₁₁H₁₂O. High-resolution mass spectrometry (HRMS) would provide the high-accuracy mass measurement necessary to confirm this elemental composition.

In the absence of a publicly available mass spectrum for this compound, the fragmentation pattern of its analog, 4-isopropenylbenzaldehyde (C₁₀H₁₀O), can provide valuable insights. The gas chromatography-mass spectrometry (GC-MS) data for 4-isopropenylbenzaldehyde is available in public databases. nih.gov The fragmentation of aromatic aldehydes is well-documented and typically involves characteristic losses. For benzaldehyde (B42025) itself, major fragments are observed at m/z 105 (M-1), corresponding to the loss of a hydrogen atom to form a stable acylium ion, and at m/z 77 (M-29), resulting from the loss of the formyl radical (-CHO). nih.gov

For this compound, similar fragmentation pathways are expected. The electron ionization (EI) mass spectrum would likely exhibit a prominent molecular ion peak [M]⁺. Key fragmentation pathways would include the loss of a hydrogen atom to yield an [M-1]⁺ ion and the loss of the formyl group to produce an [M-29]⁺ fragment. Further fragmentation of the butenyl side chain could also occur.

Table 1: Predicted Major Mass Spectral Fragments for this compound and Observed Fragments for the Analog 4-Isopropenylbenzaldehyde

| Fragment | Predicted m/z for this compound | Observed m/z for 4-Isopropenylbenzaldehyde | Description |

| [M]⁺ | 160 | 146 | Molecular Ion |

| [M-1]⁺ | 159 | 145 | Loss of a hydrogen atom |

| [M-15]⁺ | 145 | 131 | Loss of a methyl radical |

| [M-29]⁺ | 131 | 117 | Loss of the formyl radical |

Note: The data for 4-isopropenylbenzaldehyde is based on publicly available spectral information. The predictions for this compound are based on established fragmentation patterns for aromatic aldehydes.

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Chromophore Analysis

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems, which are known as chromophores. acs.org The structure of this compound contains a benzaldehyde moiety, which is a chromophore, conjugated with a butenyl group. This extended conjugation is expected to influence the wavelength of maximum absorption (λmax).

The UV spectrum of benzaldehyde in a non-polar solvent like cyclohexane (B81311) exhibits a strong absorption band around 242 nm, which is attributed to a π → π* transition. nih.govphotochemcad.com A weaker, longer-wavelength band corresponding to an n → π* transition is also typically observed. When the benzene ring is substituted with a group that extends the conjugation, a bathochromic shift (a shift to longer wavelengths) of the π → π* transition is generally observed. libretexts.org

For this compound, the butenyl group in conjugation with the benzaldehyde system will lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This will result in a bathochromic shift of the primary absorption band compared to unsubstituted benzaldehyde. While specific experimental data for this compound is not available, the UV absorption spectrum of benzaldehyde in water shows a maximum wavelength (λmax) at 248 nm, assigned to the π → π* transition. researchgate.net It is anticipated that the λmax for this compound would be at a slightly longer wavelength.

Table 2: Expected UV-Vis Absorption Data for this compound based on Analog Data

| Compound | Solvent | λmax (nm) | Electronic Transition |

| Benzaldehyde | Cyclohexane | 242 | π → π |

| Benzaldehyde | Water | 248 | π → π |

| This compound | Non-polar solvent | > 242 (Predicted) | π → π* |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Currently, there are no published crystal structures for this compound or its close analog, 4-isopropenylbenzaldehyde. However, studies on other benzaldehyde derivatives provide a basis for predicting the types of intermolecular interactions that would be present. acs.org In the solid state, aromatic molecules like benzaldehyde derivatives often engage in π-π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align. researchgate.net

Additionally, the polar carbonyl group of the aldehyde can participate in hydrogen bonding with suitable donor groups on neighboring molecules. Although this compound itself lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the aldehydic proton or protons from the aromatic ring or alkyl chain are plausible. These non-covalent interactions play a crucial role in the formation of supramolecular assemblies. researchgate.net A detailed X-ray crystallographic study would be necessary to confirm these structural features and to determine the specific crystal system and space group.

Computational Chemistry and Theoretical Investigations of 4 but 1 En 2 Yl Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and energy of a compound. By using functionals that approximate the exchange-correlation energy, DFT calculations can predict structural parameters like bond lengths, bond angles, and dihedral angles with high accuracy.

For benzaldehyde (B42025) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or 6-31+G(d), are standard for geometry optimization. canterbury.ac.ukaun.edu.eg These calculations identify the lowest energy conformation of the molecule, providing a theoretical three-dimensional structure. For instance, studies on similar molecules like 4-hydroxybenzaldehyde (B117250) have successfully used DFT to simulate their molecular structure, confirming point group symmetry and providing optimized bond lengths and angles that are crucial for understanding its stability and reactivity. researchgate.net The energy landscape can be explored by calculating the energies of different conformers or transition states, which is essential for analyzing reaction mechanisms. canterbury.ac.uk

Table 1: Representative Optimized Geometrical Parameters for a Benzaldehyde Derivative (4-hydroxybenzaldehyde) using DFT/B3LYP/6-31G(d,p) (Note: This data is for an analogous compound to illustrate the output of DFT calculations.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |

| C1-C2 | 1.3843 | A(2,1,6) | 120.6882 | D(6,1,2,3) | -0.0001 |

| C1-C6 | 1.4065 | A(2,1,10) | 121.0305 | D(6,1,2,11) | -180.0001 |

Data sourced from a study on 4-hydroxybenzaldehyde. researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A small gap suggests the molecule is more reactive.

In conjugated systems like 4-(But-1-en-2-yl)benzaldehyde, the HOMO is typically a π-orbital distributed across the aromatic ring and the butenyl substituent, while the LUMO is a π*-orbital. The aldehyde group, being electron-withdrawing, significantly influences the energy and distribution of the LUMO. rsc.org Computational studies on analogous benzaldehydes calculate these energy levels to predict reactivity. researchgate.netmdpi.com For example, the HOMO-LUMO gap for 4-hydroxybenzaldehyde has been calculated, providing insight into its stability. researchgate.net The distribution of these orbitals shows the most likely sites for nucleophilic and electrophilic attack. youtube.com

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors for a Benzaldehyde Derivative (4-hydroxybenzaldehyde) (Note: This data is for an analogous compound to illustrate the output of FMO analysis.)

| Parameter | Value (eV) |

| EHOMO | -6.21 |

| ELUMO | -1.95 |

| Energy Gap (ΔE) | 4.26 |

| Hardness (η) | 2.13 |

| Electrophilicity Index (ω) | 4.09 |

Data derived from calculations on 4-hydroxybenzaldehyde. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interaction sites. The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For an aldehyde like this compound, the MEP surface would show a significant negative potential around the carbonyl oxygen atom due to the presence of lone pairs, making it a primary site for hydrogen bonding and electrophilic interactions. The hydrogen atom of the aldehyde group and the protons on the aromatic ring would exhibit positive potential. mdpi.com Such analyses are crucial for understanding non-covalent interactions, which play a key role in the supramolecular chemistry and crystal packing of molecules. csic.es

Quantitative Structure-Property Relationship (QSPR) Modeling and Predictive Analytics

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the computed structural and electronic properties of molecules with their macroscopic properties. By developing a mathematical relationship between molecular descriptors (such as those derived from DFT and FMO analysis) and an observed property (like boiling point, solubility, or even biological activity), QSPR can predict the properties of new or unstudied compounds.

For a compound like this compound, QSPR models could be developed to predict its chromatographic retention times, toxicity, or bioavailability. csic.es These models leverage a wide range of descriptors, including constitutional, topological, and quantum-chemical parameters, to build a predictive engine. Such predictive analytics are invaluable in fields like drug discovery and materials science for screening large libraries of virtual compounds to identify candidates with desired characteristics without the need for exhaustive synthesis and testing.

Conformational Analysis and Rotational Barriers

Molecules with single bonds can exist in various spatial arrangements or conformations due to rotation around these bonds. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers to rotation between them. For this compound, key rotational barriers would exist for the bond connecting the butenyl group to the phenyl ring and the bond connecting the aldehyde group to the ring.

The planarity of the molecule is a significant factor. Conjugation between the phenyl ring, the double bond of the butenyl group, and the carbonyl group favors a planar arrangement. However, steric hindrance between the substituents and the ring can lead to non-planar, twisted conformations. Computational methods can map the potential energy surface as a function of specific dihedral angles. For example, in a related structure, the dihedral angle between a phthalimide (B116566) moiety and a benzaldehyde ring was found to be 56.22°, indicating significant twisting from a coplanar structure. researchgate.net Calculating these rotational barriers provides insight into the molecule's flexibility and the relative populations of its conformers at a given temperature.

Molecular Dynamics Simulations to Explore Conformational Space and Intermolecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the full conformational space and the explicit simulation of intermolecular interactions with solvent or other molecules. csic.es

Reaction Pathway Modeling and Transition State Characterization

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific computational studies on the reaction pathway modeling or transition state characterization for the compound This compound were found.

Theoretical investigations using computational chemistry are highly specific to the molecule under study. Key aspects such as the geometry of the ground state, the electronic distribution, and the steric hindrance of the butenyl group would significantly influence any potential reaction pathway. Without dedicated density functional theory (DFT) calculations or other ab initio studies for this particular molecule, a scientifically accurate and detailed analysis of its reaction mechanisms and transition states cannot be provided.

General principles of reaction pathway modeling for substituted benzaldehydes involve the computational analysis of potential reaction coordinates. For instance, in a nucleophilic addition to the carbonyl group, the trajectory of the incoming nucleophile and the subsequent changes in bond lengths and angles of the aldehyde and butenyl moieties would be mapped. The transition state for such a reaction would be identified as the highest energy point along this pathway, and its geometry and energetic properties would be characterized.

Similarly, theoretical studies could model the synthesis of This compound , for example, via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Heck coupling). Such models would elucidate the step-by-step mechanism, involving oxidative addition, transmetalation (for Suzuki coupling) or migratory insertion (for Heck coupling), and reductive elimination. Each step would have an associated transition state with a specific activation energy that determines the reaction kinetics.

However, as no such studies have been published for This compound , it is not possible to present specific research findings, energy profiles, or data tables pertaining to its reaction pathways or transition states. The generation of such data would require novel, dedicated computational research.

Synthesis and Characterization of Derivatives and Analogues of 4 but 1 En 2 Yl Benzaldehyde

Modifications at the Aldehyde Functional Group

The aldehyde group is a highly reactive functional group that can be readily converted into other functionalities, including carboxylic acids, alcohols, and amines. Furthermore, it serves as a key electrophile in condensation reactions to form imine-based derivatives and as a precursor for the construction of various heterocyclic ring systems.

Synthesis of Corresponding Carboxylic Acids, Alcohols, and Amines

The oxidation of the aldehyde group in 4-(but-1-en-2-yl)benzaldehyde to a carboxylic acid can be achieved using a variety of oxidizing agents. A common and effective method involves the use of potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by acidification. Alternatively, milder reagents such as silver oxide (Ag₂O) in the Tollens' test can be employed for this transformation. The resulting 4-(but-1-en-2-yl)benzoic acid is a valuable intermediate for the synthesis of esters, amides, and other acid derivatives.

The reduction of the aldehyde to the corresponding primary alcohol, 4-(but-1-en-2-yl)benzyl alcohol , is typically accomplished using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose, effectively reducing the aldehyde without affecting the butenyl side chain under standard conditions. ugm.ac.idecochem.com.comasterorganicchemistry.comyoutube.comdss.go.th The reaction is generally carried out in an alcoholic solvent, such as ethanol (B145695) or methanol (B129727).

The synthesis of the corresponding primary amine, 4-(but-1-en-2-yl)phenylmethanamine , can be achieved through reductive amination. This one-pot reaction involves the initial formation of an imine by reacting the aldehyde with ammonia, followed by in-situ reduction. A classic method for this transformation is the Leuckart-Wallach reaction, which utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent at elevated temperatures. wikipedia.orgalfa-chemistry.comchempedia.infomdpi.comnih.gov

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. KMnO₄, NaOH, H₂O, heat2. H₃O⁺ | 4-(But-1-en-2-yl)benzoic acid |

| This compound | NaBH₄, Ethanol, rt | 4-(But-1-en-2-yl)benzyl alcohol |

| This compound | HCONH₂, HCOOH, heat | 4-(But-1-en-2-yl)phenylmethanamine |

Formation of Schiff Bases, Hydrazones, and other Condensation Products

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is typically acid-catalyzed and involves the elimination of a water molecule. A wide variety of primary amines, including substituted anilines, can be used to generate a diverse range of Schiff base derivatives. These compounds are of interest for their potential biological activities and as ligands in coordination chemistry.

Similarly, condensation with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields the corresponding hydrazones. These reactions are often rapid and can be used for the characterization of the parent aldehyde. The resulting hydrazones can also serve as intermediates for further synthetic transformations.

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Aniline | Schiff Base |

| This compound | Hydrazine | Hydrazone |

| This compound | Phenylhydrazine | Phenylhydrazone |

| This compound | 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone |

Ring Annulation and Heterocyclic Derivatives

The aldehyde group of this compound can serve as a key building block for the synthesis of various heterocyclic systems through ring-forming reactions. For instance, it can participate in the synthesis of quinoline (B57606) derivatives. In a Friedländer-type annulation, the aldehyde can react with a 2-aminoaryl ketone or aldehyde in the presence of a base or acid catalyst to construct the quinoline ring system.

Furthermore, derivatives of this compound can undergo intramolecular cyclization reactions to form heterocyclic structures. For example, a derivative containing a β-arylethylamine moiety could potentially undergo a Pictet-Spengler reaction. wikipedia.orgacs.orgnih.govrsc.orgmdpi.com In this acid-catalyzed reaction, the amine condenses with the aldehyde, and the subsequent intramolecular electrophilic substitution on the aromatic ring leads to the formation of a tetrahydroisoquinoline ring system. The versatility of the aldehyde group allows for its incorporation into a wide array of other heterocyclic scaffolds, making it a valuable precursor in medicinal and materials chemistry.

Modifications and Transformations of the Butenyl Side Chain

The but-1-en-2-yl side chain offers another site for chemical modification, allowing for the synthesis of analogues with altered steric and electronic properties. Key transformations include hydrogenation to the saturated analogue and halogenation of the double bond.

Hydrogenation to Saturated Butyl Analogues

The double bond in the butenyl side chain can be selectively reduced to a single bond through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C). masterorganicchemistry.commdpi.comyoutube.comyoutube.comyoutube.com The reaction is generally performed in a suitable solvent like ethanol or ethyl acetate (B1210297) under a hydrogen atmosphere. This transformation yields 4-sec-butylbenzaldehyde , a saturated analogue of the parent compound. The removal of the double bond can have a significant impact on the molecule's conformation and biological activity.

| Starting Material | Reagents and Conditions | Product |

| This compound | H₂, Pd/C, Ethanol | 4-sec-Butylbenzaldehyde |

Halogenation and Halogenated Derivatives

The alkene functionality of the butenyl side chain is susceptible to electrophilic addition of halogens. For instance, the reaction of this compound with bromine (Br₂) would be expected to proceed via the formation of a cyclic bromonium ion intermediate, followed by attack of a bromide ion to yield the corresponding dibromo derivative, 4-(1,2-dibromobutan-2-yl)benzaldehyde . youtube.comchemguide.co.ukyoutube.comcsbsju.edu This reaction typically occurs readily at room temperature in an inert solvent like dichloromethane.

Similarly, the addition of hydrogen halides (HX, e.g., HBr or HCl) across the double bond, a process known as hydrohalogenation, would lead to the formation of a monohalogenated derivative. youtube.comyoutube.comyoutube.compressbooks.pubyoutube.com According to Markovnikov's rule, the hydrogen atom would add to the less substituted carbon of the double bond, and the halogen would add to the more substituted carbon, leading to the formation of 4-(2-halobutan-2-yl)benzaldehyde . These halogenated derivatives can serve as precursors for further nucleophilic substitution reactions, expanding the range of accessible analogues.

| Starting Material | Reagent | Product |

| This compound | Br₂ | 4-(1,2-Dibromobutan-2-yl)benzaldehyde |

| This compound | HBr | 4-(2-Bromobutan-2-yl)benzaldehyde |

Isomeric Variations

Isomerism in derivatives of this compound introduces significant variations in the spatial arrangement of atoms, which can influence their physical, chemical, and biological properties. These variations primarily include geometric (cis/trans) and positional isomers.

Geometric Isomerism: For an alkene to exhibit cis-trans isomerism, there must be restricted rotation around the double bond, and each carbon of the double bond must be bonded to two different groups. libretexts.orglibretexts.orgyoutube.comlumenlearning.com In the case of the parent compound, this compound, the second carbon of the butene chain is bonded to a methyl group and an ethyl group, while the first carbon is bonded to two hydrogen atoms. Because one of the double-bond carbons is attached to two identical groups (hydrogens), cis-trans isomerism is not possible for this compound itself. libretexts.org

However, its positional isomer, 4-(but-2-en-1-yl)benzaldehyde , does exhibit cis-trans isomerism. In this isomer, the double bond is between the second and third carbons of the butene chain. Each of these carbons is bonded to a hydrogen and a methyl or a 4-formylbenzyl group, respectively, allowing for distinct cis (Z) and trans (E) configurations. These isomers are distinct compounds with different spatial arrangements and potentially different properties. libretexts.orgntu.edu.sg

Extension or Functionalization of the Alkene Chain

Modifying the alkene chain by introducing other unsaturated functionalities, such as alkynes, provides a powerful method for altering the electronic properties and reactivity of the molecule. Ethynyl (B1212043) and propynyl (B12738560) derivatives are key examples of this strategy.

Ethynyl Derivatives: The synthesis of 4-ethynylbenzaldehyde is a well-established process, often achieved through a Sonogashira coupling reaction. wikipedia.orgwikipedia.orgopenochem.orglibretexts.orgorganic-chemistry.orgchem-station.com This reaction typically involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide. wikipedia.org For instance, 4-bromobenzaldehyde (B125591) can be coupled with a protected acetylene, like trimethylsilylacetylene, followed by deprotection to yield the terminal alkyne, 4-ethynylbenzaldehyde. wikipedia.org This transformation replaces the butenyl group with a rigid, linear ethynyl group, which can significantly impact the molecule's geometry and potential for forming extended conjugated systems. wikipedia.org

Propynyl Derivatives: Similarly, propynyl derivatives can be synthesized to introduce a methyl-substituted alkyne. Depending on the point of attachment, this can result in 4-(prop-1-yn-1-yl)benzaldehyde or 4-(prop-2-yn-1-yl)benzaldehyde . The synthesis of such compounds can also utilize cross-coupling methodologies. These derivatives extend the carbon chain while maintaining unsaturation, offering different steric and electronic profiles compared to the ethynyl analogue.

Ring-Substituted Analogues and their Structure-Reactivity Relationships

Incorporating substituents onto the aromatic ring of this compound analogues is a fundamental strategy for modulating their chemical reactivity. The electronic nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—plays a critical role. studypug.comnumberanalytics.com

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or alkyl groups increase the electron density of the aromatic ring through inductive and resonance effects. studypug.com This increased electron density makes the carbonyl carbon of the aldehyde less electrophilic, thereby decreasing its reactivity toward nucleophiles. studypug.comquora.comncert.nic.in However, it enhances the ring's reactivity towards electrophilic substitution. libretexts.org In the context of electrochemical reactions, stronger electron-donating groups have been shown to promote the hydrogenolysis of the carbonyl group (C=O to CH₂) over hydrogenation (C=O to CH-OH). nih.gov

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) pull electron density away from the aromatic ring. studypug.comnumberanalytics.com This effect makes the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack. studypug.comncert.nic.inyoutube.com Consequently, benzaldehydes with EWGs generally exhibit enhanced reactivity in nucleophilic addition reactions. researchgate.net Studies on the oxidation of substituted benzaldehydes have shown that the reaction rates are sensitive to these electronic effects, with an electron-deficient reaction center being implicated in the rate-determining step. researchgate.net The presence of EWGs also deactivates the aromatic ring towards electrophilic substitution. libretexts.org

The position of the substituent also matters. Ortho-substituents can introduce steric effects in addition to their electronic contributions, which can influence the conformation and reactivity of the aldehyde group. nih.govnih.gov

Design Principles for Novel Derivatives with Tunable Properties

The design of novel derivatives of this compound with specific, tunable properties relies on a systematic application of the structure-property relationships discussed. Key principles include:

Tuning Electronic Properties: The electronic character of the molecule can be precisely adjusted by the strategic placement of EDGs or EWGs on the aromatic ring. This allows for the fine-tuning of the reactivity of the aldehyde and alkene functionalities. For example, to create a more potent electrophile for nucleophilic addition reactions, an EWG would be incorporated. studypug.comyoutube.com

Geometric and Steric Control: Altering the side chain, for instance by changing isomer type (e.g., but-1-en-2-yl vs. but-2-en-1-yl) or by introducing rigid functionalities like alkynes, allows for control over the molecule's three-dimensional shape. wikipedia.org This is crucial for applications where molecular recognition or specific geometric alignment is required.

Functional Group Transformation: The alkene and aldehyde groups are themselves platforms for further derivatization. The alkene can undergo various addition reactions, while the aldehyde can be converted into a wide range of other functional groups (e.g., alcohols, carboxylic acids, imines), greatly expanding the accessible chemical space.

By combining these principles, novel derivatives can be rationally designed. For instance, a derivative intended for use in polymer synthesis might incorporate a reactive handle on the alkene chain and an EDG on the ring to modify the electronic properties of the resulting polymer. Similarly, a candidate for a biologically active molecule might be designed with specific steric and electronic features to optimize its interaction with a biological target. nih.govmdpi.com

Applications of 4 but 1 En 2 Yl Benzaldehyde in Advanced Materials Science

Utilization as a Monomer in Polymer Synthesis

The presence of a butenyl group makes 4-(But-1-en-2-yl)benzaldehyde a valuable monomer for polymerization reactions. This allows for its incorporation into polymer chains, leading to materials with unique properties and functionalities.

Design and Synthesis of Functional Polymers Incorporating the Compound

The dual functionality of this compound enables the synthesis of polymers with pendant aldehyde groups. The butenyl group can participate in various polymerization mechanisms, including free radical, cationic, and coordination polymerization, to form a polymer backbone. libretexts.org The aldehyde groups, which remain as side chains, can then be used for post-polymerization modifications, allowing for the attachment of other molecules or the creation of cross-linked networks.

The synthesis of such functional polymers can be achieved through several routes. One common method is the copolymerization of this compound with other vinyl monomers, such as styrene (B11656) or acrylates. This approach allows for the tuning of the polymer's physical and chemical properties by adjusting the comonomer feed ratio. For instance, copolymerization with styrene can yield a rigid polymer with a controlled density of aldehyde functionalities.

Recent research has also explored the cationic copolymerization of styrene derivatives with benzaldehyde (B42025), which can lead to copolymers with alternating sequences. acs.org This precise control over the polymer architecture is crucial for developing materials with tailored degradation profiles and other specific characteristics. acs.org

Table 1: Illustrative Examples of Functional Polymers Derived from this compound

| Polymer Type | Comonomer(s) | Polymerization Method | Key Features | Potential Applications |

| Homopolymer | None | Free Radical Polymerization | High density of aldehyde groups, reactive backbone | Adhesives, cross-linking agent, functional coatings |

| Random Copolymer | Styrene | Cationic Polymerization | Tunable glass transition temperature, controlled aldehyde content | Thermoplastics, reactive polymer supports |

| Alternating Copolymer | p-Methylstyrene | GaCl₃-catalyzed Cationic Polymerization | Degradable backbone, precise architecture | Controlled release systems, degradable plastics |

| Block Copolymer | Ethylene Oxide | RAFT Polymerization | Amphiphilic properties, self-assembly into micelles or vesicles | Drug delivery, nanoreactors |

Copolymers and Cross-linked Materials with Pending Aldehyde or Olefinic Moieties

The presence of both aldehyde and olefinic groups in polymers derived from this compound allows for the creation of versatile copolymers and cross-linked materials. For example, if the butenyl group is selectively polymerized, the resulting polymer will have pendant aldehyde groups. These aldehyde groups can then undergo various reactions, such as Schiff base formation with amines, to create cross-linked networks. acs.orgresearchgate.net This is particularly useful in the development of hydrogels and thermosetting resins.

Conversely, if the aldehyde group is first protected and then the olefin is polymerized, subsequent deprotection can yield a polymer with reactive aldehyde sites. Alternatively, the aldehyde can be reacted first, for instance with a diol to form an acetal (B89532), and the remaining butenyl groups can then be used for cross-linking through polymerization. This versatility allows for the fabrication of materials with a wide range of mechanical and chemical properties.

Role in the Development of Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials, which combine the properties of both organic polymers and inorganic components at the molecular level, have garnered significant interest for their synergistic properties. csic.esmdpi.comacs.org this compound can play a crucial role in the synthesis of these materials through the sol-gel process. mdpi.comresearchgate.net

The aldehyde functionality can be used to anchor the organic monomer to an inorganic precursor, such as a metal alkoxide, through chemical bonding. Subsequent polymerization of the butenyl group, along with the condensation of the inorganic precursors, leads to the formation of a covalently linked organic-inorganic network. These hybrid materials can exhibit enhanced thermal stability, mechanical strength, and novel optical or electronic properties compared to their individual components. The ability to incorporate chemosensors or other functional molecules into these hybrid matrices opens up possibilities for applications in sensing and catalysis. mdpi.com

Contribution to Functional Materials with Specific Optical or Electronic Properties (e.g., Aggregation-Induced Emission Materials)

The structural similarity of this compound to styrene derivatives suggests its potential application in the development of materials with unique photophysical properties, such as aggregation-induced emission (AIE). rsc.orgbohrium.comnih.gov AIE is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes fluorescence. rsc.orgnih.gov

The butenyl-substituted benzaldehyde structure can be incorporated into polymers or organic frameworks. In a dispersed state, the rotational freedom of the butenyl and phenyl groups can lead to fluorescence quenching. However, upon aggregation or incorporation into a rigid polymer matrix, these rotations can be restricted, potentially leading to a significant enhancement in fluorescence emission. This makes this compound a promising candidate for the design of AIE-active polymers and probes for applications in bio-imaging, chemical sensing, and optoelectronics.

Precursor for Advanced Coating, Resin, and Hydrogel Systems

The reactivity of the aldehyde and butenyl groups makes this compound a versatile precursor for a variety of advanced material systems.

Hydrogels: The aldehyde group is particularly useful for the formation of hydrogels through Schiff base chemistry. acs.orgresearchgate.netrsc.org By reacting polymers containing this compound units with amine-functionalized polymers, such as chitosan (B1678972) or polyethylene (B3416737) glycol (PEG), injectable and self-healing hydrogels can be formed. acs.orgresearchgate.netresearchgate.netrsc.orgrsc.org These hydrogels have potential applications in tissue engineering, drug delivery, and as sealants due to their biocompatibility and dynamic nature. acs.org The butenyl groups can also serve as secondary cross-linking sites, allowing for further tuning of the hydrogel's mechanical properties.

Table 2: Potential Applications of this compound in Advanced Systems

| System | Role of this compound | Key Features of the Final Material |

| Advanced Coatings | Reactive diluent and cross-linker in epoxy and alkyd resins. | Improved flexibility, durability, and chemical resistance. |

| Thermosetting Resins | Monomer for creating cross-linked polymer networks. | High thermal stability and mechanical strength. |

| Injectable Hydrogels | Cross-linking agent via Schiff base formation with amine-containing polymers. | Shear-thinning, self-healing, and biocompatible. acs.org |

| Functional Surfaces | Surface modifier for introducing aldehyde functionalities. | Reactive surface for bioconjugation or sensor development. |

Role of 4 but 1 En 2 Yl Benzaldehyde in Organic Synthesis and Catalysis

Key Building Block in Complex Molecule Synthesis

Detailed searches of scientific literature and chemical databases did not yield specific examples of 4-(but-1-en-2-yl)benzaldehyde being utilized as a key building block in the synthesis of complex molecules. The following subsections address the specific areas of inquiry.

Synthesis of Natural Product Analogues

While the synthesis of natural product analogues is a significant field in organic chemistry, utilizing various benzaldehyde (B42025) derivatives, no documented instances specifically employing this compound for this purpose were found in the reviewed literature. rsc.orgnih.gov The general strategy involves modifying core structures to produce new compounds, but the application of this specific aldehyde has not been reported. rsc.org

Preparation of Pharmaceutical Intermediates (excluding biological activity)

There are no specific examples in the surveyed scientific literature of this compound serving as a direct precursor for the preparation of pharmaceutical intermediates. While related structures like indole-derived compounds serve as intermediates for various pharmaceuticals, a direct synthetic link from this compound is not documented. google.com

Construction of Multi-Ring and Heterocyclic Architectures

The construction of multi-ring and heterocyclic systems is a cornerstone of modern synthetic chemistry, often employing aldehydes as key reactants. However, a thorough review of available literature did not provide any specific synthetic routes or methodologies that utilize this compound for the construction of such architectures.

Precursor for the Design and Synthesis of Ligands in Transition Metal Catalysis

The synthesis of ligands for transition metal catalysis is a vital area of research, with many ligands being derived from commercially available or synthetically accessible aldehydes. researchgate.netnih.govuomustansiriyah.edu.iq These ligands, often Schiff bases or other coordination compounds, are crucial for the activity and selectivity of catalysts. researchgate.net Despite the potential for the aldehyde and alkene functionalities of this compound to be incorporated into a ligand structure, no specific research detailing its use as a precursor for transition metal catalyst ligands was identified.

Component in Organocatalytic Systems

Organocatalysis often relies on small organic molecules to catalyze chemical transformations. While aldehydes and their derivatives can be integral to organocatalytic systems, for instance in asymmetric additions, there is no available research that specifically mentions or studies the role of this compound as a component in such systems. nih.gov

Applications in Chemo- and Regioselective Transformations

Chemo- and regioselective reactions are fundamental for the efficient synthesis of complex molecules, allowing chemists to target specific functional groups within a molecule. nih.gov An aldehyde like this compound possesses multiple reactive sites—the aldehyde carbonyl, the carbon-carbon double bond, and the aromatic ring—making it a potential substrate for such selective transformations. However, no studies detailing specific chemo- or regioselective reactions involving this compound have been reported in the scientific literature. nih.govwuxibiology.com

Potential in Enzyme-Catalyzed Reactions (e.g., with benzaldehyde lyase variants)

The enzymatic potential of this compound, also known as 4-isopropenylbenzaldehyde, in organic synthesis is an area of growing interest, particularly in the context of creating chiral α-hydroxy ketones. These compounds are valuable building blocks for the pharmaceutical industry. Benzaldehyde lyase (BAL) and its variants are key enzymes in this process, known for their ability to catalyze the stereoselective carboligation of aldehydes.

Benzaldehyde lyase (EC 4.1.2.38) is a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme that facilitates the reversible C-C bond formation between two aldehyde molecules. researchgate.net This reaction, known as benzoin (B196080) condensation, is a powerful tool for creating complex molecules with high stereoselectivity. The enzyme, originally isolated from Pseudomonas fluorescens, has been the subject of extensive research to broaden its substrate scope and enhance its stability for industrial applications. researchgate.netcore.ac.uk

Research into the substrate specificity of BAL has revealed its remarkable versatility. While benzaldehyde is its natural substrate, the enzyme can accommodate a wide range of aromatic and aliphatic aldehydes. core.ac.uk This includes benzaldehydes with various substituents on the aromatic ring. Site-directed mutagenesis and rational design have been employed to create BAL variants with altered active site cavities, further expanding the range of accepted substrates. d-nb.infonih.gov

A notable study on a novel thermostable benzaldehyde lyase from Rhodococcus erythropolis (ReBAL) and its rationally designed variants explored the enzyme's activity with sixteen different aromatic aldehydes. d-nb.infonih.gov Among the tested substrates was 4-isopropenylbenzaldehyde, a synonym for this compound. This investigation aimed to compare the substrate spectrum of the new ReBAL variants with the well-characterized BAL from Pseudomonas fluorescens (PfBAL). The study demonstrated that engineering the binding site of ReBAL could modulate its substrate specificity, in some cases mimicking the broader substrate acceptance of PfBAL. d-nb.info

While the specific conversion rates and product yields for this compound were not detailed in the published results, its inclusion in the substrate screening highlights its potential as a substrate for BAL-catalyzed reactions. The ability of BAL and its variants to accept substrates with bulky substituents in the para position of the benzaldehyde ring suggests that this compound is a viable candidate for enzymatic carboligation.

The general reaction scheme for the BAL-catalyzed synthesis of α-hydroxy ketones from a substituted benzaldehyde like this compound would involve either a self-condensation or a cross-condensation with another aldehyde, such as acetaldehyde. This would result in the formation of a chiral α-hydroxy ketone with the isopropenyl group retained in the final product. The stereoselectivity of BAL typically yields the (R)-enantiomer of the α-hydroxy ketone, a crucial feature for the synthesis of enantiopure pharmaceuticals. researchgate.netresearchgate.net

The potential application of this compound in enzyme-catalyzed reactions with benzaldehyde lyase variants is summarized in the table below, based on the general reactivity of substituted benzaldehydes with this class of enzymes.

Table 1: Potential Enzyme-Catalyzed Reactions of this compound

| Reactant(s) | Enzyme | Potential Product | Reaction Type |

|---|---|---|---|

| This compound | Benzaldehyde Lyase (or variant) | (R)-2-hydroxy-1,2-bis(4-(but-1-en-2-yl)phenyl)ethan-1-one | Self-Condensation |

| This compound + Acetaldehyde | Benzaldehyde Lyase (or variant) | (R)-2-hydroxy-1-(4-(but-1-en-2-yl)phenyl)propan-1-one | Cross-Condensation |

| This compound + Benzaldehyde | Benzaldehyde Lyase (or variant) | (R)-2-hydroxy-1-(4-(but-1-en-2-yl)phenyl)-2-phenylethan-1-one | Cross-Condensation |

Further research, including detailed kinetic studies and product characterization, is necessary to fully elucidate the efficiency and stereoselectivity of the enzymatic conversion of this compound by various benzaldehyde lyase variants. However, the existing literature strongly supports the potential of this compound as a valuable substrate in biocatalytic C-C bond formation for the synthesis of novel chiral building blocks.

Conclusion and Future Research Directions

Recapitulation of Key Research Findings and Methodological Advancements

Currently, dedicated research on 4-(prop-1-en-2-yl)benzaldehyde (B189799) is sparse. Its identity is confirmed in chemical databases, and it has been reported as a natural product in Chamaemelum nobile. nih.gov Spectroscopic data from techniques like GC-MS and FTIR are available, providing a foundational characterization of the molecule. nih.gov However, comprehensive studies detailing its synthesis, reactivity, and applications are largely absent, representing a significant knowledge gap. The broader family of substituted benzaldehydes is well-studied, with established synthetic protocols and a wide range of applications in pharmaceuticals and fragrances, which can serve as a blueprint for future work on this specific derivative. ontosight.aisprchemical.com

Identification of Unexplored Synthetic Avenues and Methodological Refinements

The synthesis of substituted benzaldehydes is a mature field, yet specific, high-yield routes to 4-(prop-1-en-2-yl)benzaldehyde remain underdeveloped. Future research should focus on optimizing metal-catalyzed cross-coupling reactions, which are standard for creating carbon-carbon bonds on an aromatic ring.

Potential Synthetic Routes for Exploration:

Suzuki-Miyaura Coupling: A reaction between 4-formylphenylboronic acid and 2-bromopropene (B1265445) could provide a direct and efficient route. Research should aim to optimize catalyst systems (e.g., palladium complexes with tailored ligands) to maximize yield and minimize side reactions.

Heck Coupling: The coupling of 4-bromobenzaldehyde (B125591) with isopropenyl acetate (B1210297), followed by hydrolysis, presents another viable pathway. This method's refinement would involve screening catalysts and reaction conditions to ensure high regioselectivity.

Direct Functionalization: Investigating the direct C-H activation of isopropenylbenzene is a more ambitious but potentially more atom-economical approach. This would require the development of novel catalytic systems capable of selective formylation at the para position.

A comparative study of these methods, as outlined in the table below, would be invaluable for establishing a robust and scalable synthetic protocol.

| Prospective Synthetic Method | Key Reactants | Potential Catalyst System | Areas for Refinement |

| Suzuki-Miyaura Coupling | 4-Formylphenylboronic Acid, 2-Bromopropene | Pd(PPh₃)₄, SPhos | Ligand design, base selection, solvent effects |

| Heck Coupling | 4-Bromobenzaldehyde, Isopropenyl Acetate | Pd(OAc)₂, P(o-tol)₃ | Phase-transfer catalysis, catalyst loading |

| Direct C-H Formylation | Isopropenylbenzene, CO/H₂ | Rhodium or Ruthenium complexes | Directing group strategy, oxidant selection |

Prospects for Novel Material Applications and Performance Enhancement

The bifunctional nature of 4-(prop-1-en-2-yl)benzaldehyde makes it a highly promising monomer for advanced materials. The isopropenyl group can undergo polymerization, while the aldehyde group offers a site for post-polymerization modification or the formation of dynamic covalent bonds.

Future Application Areas:

Functional Polymers: Radical polymerization of the isopropenyl group could yield polymers with pendant aldehyde functionalities. These aldehydes can be subsequently converted into other groups (e.g., alcohols, imines, carboxylic acids), leading to materials with tailored properties for applications in coatings, adhesives, or drug delivery systems.

Dynamic Covalent Networks: The aldehyde group can form reversible imine bonds with amines, making it an ideal candidate for creating self-healing materials, vitrimers, or recyclable thermosets. Research should focus on synthesizing polymers from this monomer and studying their cross-linking and dynamic exchange properties.

High-Performance Resins: Incorporating this monomer into existing resin systems, such as phenol-formaldehyde or epoxy resins, could enhance thermal stability, and mechanical strength, or introduce new functionalities.

Opportunities for Advanced Computational and Spectroscopic Studies to Unravel Intricate Mechanisms

To guide synthetic and materials development efforts, a deep understanding of the molecule's electronic and structural properties is essential. Advanced computational and spectroscopic studies can provide insights that are difficult to obtain through experimentation alone.

Recommended Future Studies:

Density Functional Theory (DFT) Calculations: Computational studies, similar to those performed on other benzaldehyde (B42025) derivatives, can predict the molecule's reactivity, bond dissociation energies, and spectroscopic signatures (NMR, IR, UV-Vis). researchgate.net This can help in understanding reaction mechanisms and predicting the properties of resulting polymers.

Time-Dependent DFT (TD-DFT): These calculations can elucidate the electronic transitions and photophysical properties, which is crucial if the molecule or its derivatives are to be considered for optoelectronic applications. researchgate.net

In-situ Spectroscopic Monitoring: Techniques like ReactIR or in-situ NMR could be employed to monitor polymerization reactions or dynamic covalent bond exchange in real-time, providing valuable kinetic and mechanistic data.

Solid-State NMR: For polymers derived from this monomer, solid-state NMR would be essential to characterize the network structure, cross-link density, and molecular dynamics.

| Computational/Spectroscopic Technique | Research Question to Address | Potential Impact |

| Density Functional Theory (DFT) | Reaction pathways for synthesis and polymerization. | Optimization of reaction conditions, prediction of polymer properties. |

| Natural Bond Orbital (NBO) Analysis | Charge distribution and intramolecular interactions. | Understanding of reactivity and intermolecular bonding. researchgate.net |

| In-situ FT-IR/NMR Spectroscopy | Real-time monitoring of polymerization kinetics. | Precise control over polymer architecture. |

| Solid-State NMR (SSNMR) | Structure and dynamics of derived polymer networks. | Correlation of material structure with bulk properties. |

Emerging Roles in Sustainable Chemistry and Industrial Processes

The structure of 4-(prop-1-en-2-yl)benzaldehyde is well-suited for alignment with the principles of green chemistry.

Bio-based Feedstocks: As a derivative of isopropenylbenzene (α-methylstyrene), which can be produced from cumene, there are opportunities to link its synthesis to bio-based routes for producing aromatic feedstocks.

Atom Economy: The development of direct C-H functionalization routes for its synthesis would represent a significant improvement in atom economy over traditional cross-coupling methods. beilstein-journals.org

Recyclable Materials: Its potential use in creating vitrimers and other dynamic covalent networks opens up avenues for producing fully recyclable and reprocessable high-performance materials, contributing to a circular economy.

Formaldehyde Replacement: Benzaldehyde derivatives are sometimes explored in applications where they can replace more hazardous substances like formaldehyde. beilstein-journals.org Future research could investigate if 4-(prop-1-en-2-yl)benzaldehyde or its polymers can serve as safer alternatives in resin or cross-linking applications.

Q & A

Q. What methodologies validate the biological activity of this compound derivatives without FDA-approved protocols?

- Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and compare with structurally validated controls (e.g., doxorubicin). Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., kinases) .

Featured Recommendations

| Most viewed | ||